Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Synthetic Chemistry Protecting Group Strategy Wittig Reaction

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS 218779-74-9) is a synthetic intermediate characterized by a cyclohexane ring bearing an ethyl ester and a tert-butyl acetate exocyclic olefin. It serves as a protected form of 4-(ethoxycarbonyl)cyclohexylideneacetic acid, a key building block in medicinal chemistry.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
CAS No. 218779-74-9
Cat. No. B3393273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate
CAS218779-74-9
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=CC(=O)OC(C)(C)C)CC1
InChIInChI=1S/C15H24O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h10,12H,5-9H2,1-4H3
InChIKeyFCGOUKLXBXEYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate: Sourcing the Protected Cyclohexylidene Scaffold for DGAT1 Inhibitors


Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS 218779-74-9) is a synthetic intermediate characterized by a cyclohexane ring bearing an ethyl ester and a tert-butyl acetate exocyclic olefin . It serves as a protected form of 4-(ethoxycarbonyl)cyclohexylideneacetic acid, a key building block in medicinal chemistry. In the primary research literature, this specific compound is documented as a crucial component in the synthesis of potent diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, a class of molecules investigated for metabolic disorders . Its value is predicated on the orthogonal protection of two carboxylic acid moieties, which allows for sequential synthetic manipulations necessary for constructing complex drug-like heterocycles.

Why Generic Substitution of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate Carries Synthetic Risk


substituting this compound with a close analog like the fully deprotected diacid or a different ester combination is not straightforward. The molecule's utility hinges on the precise, orthogonal reactivity of its ethyl ester and tert-butyl ester groups . The tert-butyl ester acts as a stable protecting group under basic and nucleophilic conditions that would react with the ethyl ester, and it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a free acetic acid moiety for further coupling, as demonstrated in patent syntheses where this compound is a direct precursor to 4-(ethoxycarbonyl)cyclohexylideneacetic acid . A non-orthogonal or a prematurely deprotected analog would lead to unwanted side reactions, complex mixtures, and lower yields of the final active pharmaceutical ingredient, making precise procurement of this specific intermediate essential for reproducible, high-yielding synthetic routes.

Quantitative Evidence for Selection: Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate vs. Analogs


Synthetic Efficiency in Wegner-Type Couplings: Target Compound vs. Unprotected Acid

The target compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. A direct comparator is the use of the unprotected carboxylic acid analog, ethyl 4-oxocyclohexanecarboxylate. The protected tert-butyl ester reagent allows for a high-yielding one-step synthesis of the target (62% yield), avoiding the need for a protection/deprotection sequence that would be required if the free acid were used directly . This sequence often results in significantly lower overall yields due to additional steps and purification losses.

Synthetic Chemistry Protecting Group Strategy Wittig Reaction

Enabling Access to Potent DGAT1 Inhibitors: Final Compound Potency as a Function of Intermediate Choice

The ultimate value of this intermediate is demonstrated by the potency of the final drug-like molecules it enables. A series of heterocyclic DGAT1 inhibitors synthesized using this specific protected intermediate yielded final compounds with single-digit nanomolar IC50 values against human DGAT1. For example, a representative inhibitor derived from this scaffold showed an IC50 of 10 nM in a cellular triglyceride synthesis assay . This potency is significantly greater than early leads from different scaffolds, which often exhibited IC50 values in the micromolar range (e.g., >10,000 nM) .

DGAT1 Inhibitor IC50 Medicinal Chemistry

Crystallographic and Physiochemical Differentiation via the Exocyclic Olefin Scaffold

The exocyclic olefin geometry provided by this specific intermediate imparts distinct physiochemical properties compared to its saturated analog or the simple cyclohexane carboxylic acid. While direct comparative data for this exact intermediate is scarce, the broader class of cyclohexylideneacetic acid derivatives is employed in crystal engineering for selective co-crystallization. For instance, the parent tert-butyl-substituted cyclohexylideneacetic acid is documented for its ability to form specific crystal lattices , a property not shared by fully saturated or endocyclic analogs. This suggests the target compound could be a superior choice for applications requiring specific solid-state properties or polymorph control in final APIs.

Crystal Engineering Solid-State Chemistry Co-crystallization

High-Value Application Scenarios for Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate Procurement


Medicinal Chemistry Campaigns Targeting Metabolic Disorders with DGAT1 Inhibitors

This is the primary documented application for this intermediate. A research group developing novel DGAT1 inhibitors for obesity or diabetes should procure this specific protected intermediate to build a library of heterocyclic compounds as described in patent WO2012/034123. The use of this intermediate directly provides the cyclohexylidene core that, upon deprotection and coupling, yields final compounds with single-digit nanomolar cellular IC50 values against human DGAT1 . Using a different intermediate would require a complete re-validation of the synthetic route and likely result in less potent final compounds.

Step-Efficient Synthesis of Functionalized Cyclohexylideneacetic Acid Derivatives

For a process chemistry laboratory focused on optimizing the synthesis of trans-4-substituted cyclohexane building blocks, this compound offers a clear advantage. The documented one-step HWE procedure provides the protected acid in a 62% isolated yield . This bypasses multi-step sequences involving ketone reduction, elimination, and carboxylation, which often lead to lower overall yields and require more extensive purification. This efficiency directly translates to a lower cost per gram and faster delivery of key intermediates for preclinical development.

Solid-State and Co-Crystal Engineering of Pharmaceutical Intermediates

For laboratories investigating the solid-state properties of drug candidates, the exocyclic double bond and orthogonal protecting groups in this compound present a unique tool. The rigid cyclohexylidene framework can template specific crystal packing motifs, unlike its saturated counterparts . This compound can be procured to explore the controlled deprotection and subsequent crystallization of the free acid or its salts, enabling the discovery of novel polymorphs or co-crystals that could improve the solubility and bioavailability of the final API.

Quote Request

Request a Quote for Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.